N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide

Catalog No.
S11586390
CAS No.
M.F
C19H22N2O3
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]ben...

Product Name

N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-methylpropanoylamino)benzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-8-6-5-7-16(17)21-19(23)14-9-11-15(12-10-14)20-18(22)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

BJDJEMQMCPXWGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C

N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide is an organic compound characterized by its complex molecular structure. Its IUPAC name indicates that it contains an ethoxy group, an amide linkage, and a substituted benzamide moiety. The molecular formula for this compound is C25H27N5O3SC_{25}H_{27}N_{5}O_{3}S, with a molecular weight of approximately 477.6 g/mol. The compound features a phenyl ring substituted with an ethoxy group at one position and a 2-methylpropanoyl amino group at another, making it a potential candidate for various biological and chemical applications.

  • Oxidation: The dimethylphenyl group can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide in acidic conditions.
  • Reduction: The pyrrolidinone moiety may be reduced to yield the corresponding pyrrolidine derivative, typically using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The benzamide group can participate in nucleophilic substitution reactions, particularly under basic conditions, using reagents like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide.

N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide exhibits notable biological activities that make it of interest in medicinal chemistry. Its mechanism of action often involves inhibition of specific enzymes by binding to their active sites, thereby blocking substrate access. This interaction profile suggests potential applications in treating various diseases, including cancer and inflammatory conditions. Additionally, studies have indicated its effectiveness against certain bacterial strains, hinting at antimicrobial properties .

The synthesis of N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps:

  • Formation of the Ethoxyphenyl Intermediate: This can be achieved through the alkylation of phenol with ethyl iodide.
  • Amidation Reaction: The ethoxyphenyl intermediate is then reacted with 4-aminobenzoyl chloride to form the amide linkage.
  • Final Coupling: The resulting compound is treated with 2-methylpropanoyl chloride in the presence of a base like triethylamine to yield the final product .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
  • Material Science: Its unique structural properties may also find applications in developing advanced materials with specific electronic or optical characteristics.
  • Research Tool: It can be used in biochemical assays to study enzyme kinetics and inhibition mechanisms.

Interaction studies have shown that N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide can bind effectively to certain biological targets, which is crucial for understanding its pharmacodynamics. Molecular docking studies have indicated favorable interactions with target enzymes, suggesting that modifications to its structure could enhance binding affinity and specificity .

Several compounds share structural similarities with N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Ethoxy-N-[4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl]benzamideContains a sulfamoyl groupPotential use as an antibiotic
N-(4-cyano-2-hydroxy-benzyl)-3-methyl-benzamideFeatures a cyano groupInvestigated for anti-inflammatory effects
4-Aminomethyl benzamidine derivativesRelated benzamide structureKnown for anticoagulant properties

These compounds highlight the diversity within the benzamide class while showcasing the unique features of N-(2-ethoxyphenyl)-4-[(2-methylpropanoyl)amino]benzamide, particularly its specific functional groups that contribute to its distinct biological activities and potential applications .

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

326.16304257 g/mol

Monoisotopic Mass

326.16304257 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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